Molecular Size and Lipophilicity Window Differentiate the 3-Cinnamyl Analog from the Unsubstituted 2,4-Dimethylpyrimido[1,2-a]benzimidazole Core
The target compound (C21H19N3, MW 313.4) differs from the unsubstituted 2,4-dimethylpyrimido[1,2-a]benzimidazole core (C12H11N3, MW 197.24) by the addition of a cinnamyl group, increasing molecular weight by 116.2 Da and adding four sp² carbons and a phenyl ring. This structural extension is predicted to increase logP by approximately 2.5–3.0 units based on fragment-based estimation (cinnamyl fragment contribution ≈2.7 to logP) [1], shifting the compound from a moderately polar scaffold (estimated logP of parent ~2.0) into a more lipophilic space (estimated logP ~4.5–5.0). Such differences are known to affect membrane permeability, plasma protein binding, and in vivo distribution. Compounds within the lipophilicity range of logP 3–5 often exhibit improved cellular uptake but also increased metabolic clearance, making the explicit logP value critical for interpreting cell-based assay results [1].
| Evidence Dimension | Molecular weight and estimated logP (lipophilicity) |
|---|---|
| Target Compound Data | MW = 313.4 Da; estimated logP ≈ 4.5–5.0 |
| Comparator Or Baseline | 2,4-Dimethylpyrimido[1,2-a]benzimidazole (CAS 25513-98-8): MW = 197.24 Da; estimated logP ≈ 2.0 |
| Quantified Difference | ΔMW = +116.2 Da; ΔlogP ≈ +2.5 to 3.0 units |
| Conditions | Fragment-based logP estimation using the cinnamyl group contribution; no experimental logP available for either compound. |
Why This Matters
The substantial increase in lipophilicity differentiates the target compound from the parent scaffold in any cell-based or in vivo assay, preventing direct substitution of the core for the 3-cinnamyl analog in biological experiments.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. (Fragment constant methodology for logP estimation). View Source
